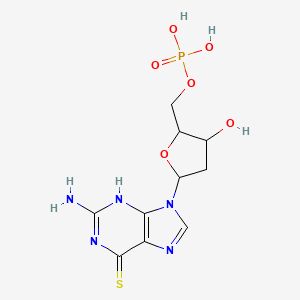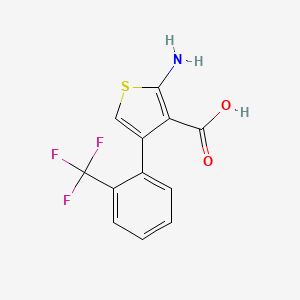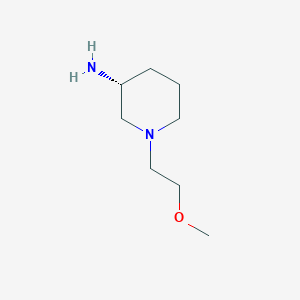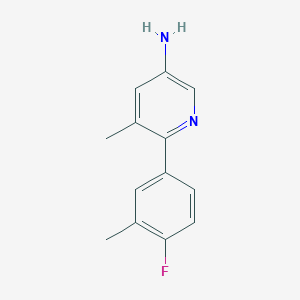![molecular formula C16H14N2O6S B12072957 (Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)
(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid is a complex organic compound that features a thiazole ring, a phenylmethoxycarbonylamino group, and a pentenedioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring is formed through cyclization.
Introduction of the Phenylmethoxycarbonylamino Group: This step involves the protection of the amino group with a phenylmethoxycarbonyl (Cbz) group.
Formation of the Penten-2-enedioic Acid Moiety: This can be achieved through a series of reactions, including aldol condensation and subsequent oxidation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pH, and solvent choice.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the pentenedioic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the molecule.
Substitution: Various substitution reactions can occur, especially at the thiazole ring, where electrophilic or nucleophilic substitution can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.
Biomolecular Interactions: It can be used to study interactions with proteins and nucleic acids.
Medicine:
Drug Development: Due to its structural complexity, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or mechanical strength.
作用机制
The mechanism of action of (Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the phenylmethoxycarbonylamino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in signaling pathways, modulating cellular responses.
相似化合物的比较
- (Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]but-2-enedioic acid
- (Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]hex-2-enedioic acid
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain in the pentenedioic acid moiety.
- Reactivity: These structural variations can influence the reactivity and the types of reactions the compounds undergo.
- Applications: While similar in structure, each compound may have unique applications based on its specific properties.
This detailed article provides a comprehensive overview of (Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H14N2O6S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid |
InChI |
InChI=1S/C16H14N2O6S/c19-13(20)7-6-11(14(21)22)12-9-25-15(17-12)18-16(23)24-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,19,20)(H,21,22)(H,17,18,23)/b11-6- |
InChI 键 |
KCJOTWMQVWNZSP-WDZFZDKYSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)/C(=C/CC(=O)O)/C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)










![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)


